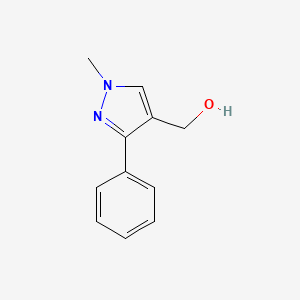

(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Description

Properties

IUPAC Name |

(1-methyl-3-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAIFNHWQVDCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654234 | |

| Record name | (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-87-5 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Comprehensive Structure Elucidation of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol for Pharmaceutical Development

This in-depth technical guide provides a comprehensive framework for the unambiguous structure elucidation of the novel pyrazole derivative, (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] The precise determination of the molecular structure is a critical, non-negotiable step in the journey from discovery to a potential therapeutic agent, ensuring safety, efficacy, and intellectual property protection.

This guide is structured to provide not just a sequence of analytical techniques, but a logical, self-validating workflow. Each step is designed to build upon the last, culminating in a holistic and irrefutable confirmation of the compound's identity and purity. We will delve into the "why" behind the choice of experiments, offering insights honed from years of experience in the field.

The Strategic Workflow for Structure Elucidation

A multi-technique, orthogonal approach is paramount for the definitive structural confirmation of a new chemical entity. For this compound, our strategy integrates data from synthesis, chromatography, and various spectroscopic methods.

Figure 1: A strategic workflow for the comprehensive structure elucidation of a novel compound.

Synthesis and a Priori Considerations

The journey of structure elucidation begins with the synthesis of the target molecule. While a specific protocol for this compound is not widely published, a plausible synthetic route involves the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole followed by reduction of the resulting aldehyde. Another common approach for synthesizing pyrazole derivatives is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[3][4]

Understanding the synthetic pathway is crucial as it allows us to anticipate potential impurities, such as unreacted starting materials, regioisomers, or over-reduced byproducts. This foresight informs the choice of purification techniques and aids in the interpretation of subsequent analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) is essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, and referencing tables of common solvent impurities is recommended.[5]

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans and relaxation delay.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (COSY & HSQC): Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

Data Interpretation: Predicted Spectra

Based on the analysis of structurally similar pyrazole derivatives, the following spectral features are anticipated for this compound.[1][6][7][8]

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Justification |

| N-CH₃ | ~3.8 - 4.0 (s, 3H) | ~35 - 40 | Singlet, typical for a methyl group on a nitrogen atom in a pyrazole ring. |

| -CH₂OH | ~4.5 - 4.7 (d, 2H) | ~55 - 60 | Doublet due to coupling with the hydroxyl proton (can be a singlet if exchange is rapid). |

| -OH | ~2.0 - 3.0 (t, 1H) | - | Triplet due to coupling with the adjacent methylene protons. Position is solvent-dependent and may broaden. |

| Pyrazole C5-H | ~7.5 - 7.7 (s, 1H) | ~120 - 125 | Aromatic proton on the pyrazole ring, expected to be a singlet. |

| Phenyl C2', C6'-H | ~7.6 - 7.8 (m, 2H) | ~128 - 130 | Ortho protons of the phenyl ring. |

| Phenyl C3', C5'-H | ~7.3 - 7.5 (m, 2H) | ~127 - 129 | Meta protons of the phenyl ring. |

| Phenyl C4'-H | ~7.2 - 7.4 (m, 1H) | ~125 - 127 | Para proton of the phenyl ring. |

| Pyrazole C3 | - | ~150 - 155 | Quaternary carbon attached to the phenyl group. |

| Pyrazole C4 | - | ~110 - 115 | Quaternary carbon attached to the hydroxymethyl group. |

| Phenyl C1' | - | ~130 - 135 | Quaternary carbon of the phenyl ring attached to the pyrazole ring. |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

The combination of these 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a robust confirmation of the molecule's connectivity.[9]

Mass Spectrometry (MS): Confirming the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental composition of the compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule, [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Interpretation: Expected Results

For this compound (C₁₁H₁₂N₂O), the following is expected:

-

HRMS: The calculated monoisotopic mass is 188.09496 Da.[10] The HRMS analysis should yield an m/z value for the [M+H]⁺ ion that is within a few parts per million (ppm) of the calculated value of 189.10224 Da.

-

MS/MS Fragmentation: The fragmentation pattern will provide further structural confirmation. Key expected fragments include the loss of water (-18 Da) and the loss of the hydroxymethyl group (-31 Da).

Figure 2: Predicted key fragmentation pathways for this compound in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.

Data Interpretation: Expected Absorption Bands

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 - 3500 | O-H stretch (broad) | Hydroxyl (-OH) |

| ~3000 - 3100 | C-H stretch | Aromatic and pyrazole C-H |

| ~2850 - 3000 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1500 - 1600 | C=C and C=N stretch | Aromatic and pyrazole rings |

| ~1000 - 1100 | C-O stretch | Primary alcohol |

The presence of a broad absorption band in the 3200-3500 cm⁻¹ region would be strong evidence for the hydroxyl group, while the other bands would be consistent with the pyrazole and phenyl ring structures.[7][11][12]

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule in the solid state.[13][14]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates, bond lengths, and bond angles.

Data Interpretation: Expected Outcome

A successful X-ray crystal structure determination would provide irrefutable proof of the connectivity and stereochemistry of this compound. It would also reveal details about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of a novel compound like this compound is a meticulous process that relies on the convergence of evidence from multiple, independent analytical techniques. By systematically applying NMR, MS, and FTIR, and ideally, single-crystal X-ray diffraction, a self-validating and comprehensive dataset is generated. This rigorous approach not only confirms the identity of the target molecule but also establishes its purity, providing the solid foundation required for its advancement in the drug development pipeline.

References

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 37.

- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2015). Molecules, 20(9), 16946–16961.

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). Molbank, 2018(3), M1001.

-

Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. (n.d.). ResearchGate. Retrieved from [Link]

- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure, 1324, 143497.

-

x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. (2023). Ask this paper | Bohrium. Retrieved from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2484.

-

(1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Molecules, 28(10), 4201.

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.

-

3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(1-methyl-1H-pyrazol-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. rsc.org [rsc.org]

- 7. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 11. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol: Synthesis, Characterization, and Potential Applications

Abstract

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[1][2] Marketed drugs incorporating the pyrazole motif span a wide range of therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][3]

The specific compound, (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, combines several key structural features:

-

A Fully Substituted Pyrazole Core: Offers steric and electronic modulation capabilities.

-

An N-Methyl Group: Enhances metabolic stability and modulates solubility.

-

A C3-Phenyl Group: Provides a key site for aromatic interactions and potential for further functionalization.

-

A C4-Hydroxymethyl Group: A primary alcohol that can act as a hydrogen bond donor, a handle for further chemical modification, or a key pharmacophoric element.

Given the synthetic accessibility from its corresponding aldehyde, this compound represents a valuable building block for creating novel chemical entities with tailored properties.[3]

Physicochemical and Predicted Properties

While experimental data for the title compound is not widely published, its key properties can be predicted based on its structure and comparison with related analogues.

| Property | Predicted Value / Information |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Expected to be a white to off-white solid at room temperature. |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. |

| Melting Point | Not established. |

| Boiling Point | Not established. |

| CAS Number | Not assigned or publicly available as of the date of this publication. |

Strategic Synthesis Pathway

The most direct and logical synthetic route to this compound is the chemical reduction of its aldehyde precursor, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This precursor is a known compound and serves as a versatile intermediate in the synthesis of various pyrazole derivatives.[3]

Synthesis Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic pathway from a hydrazone precursor to the target alcohol.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of the aldehyde precursor.

Materials:

-

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in 20 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Structural Elucidation and Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the final product.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl protons (a singlet around 3.8-4.0 ppm), the methylene protons of the CH₂OH group (a singlet or doublet around 4.5-4.7 ppm), a broad singlet for the hydroxyl proton, and multiplets in the aromatic region (7.2-7.8 ppm) corresponding to the phenyl group and the pyrazole ring proton.

-

¹³C NMR: The carbon NMR will show distinct signals for the N-methyl carbon, the methylene carbon (around 55-65 ppm), and the aromatic carbons of both the phenyl and pyrazole rings.

-

IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C/C=N stretches of the aromatic rings (around 1400-1600 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (188.23).

Potential Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities. The title compound, this compound, is a promising candidate for further investigation in several areas:

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The structural motifs present in this compound are common in this class of drugs.[3]

-

Anticancer Therapeutics: The pyrazole ring is a key component of several approved anticancer drugs. Derivatives have been shown to target various pathways involved in cell proliferation and survival.[1]

-

Agrochemicals: Pyrazole-based compounds are also utilized in the development of novel pesticides and herbicides, offering potential for targeted action and improved environmental safety profiles.[3]

The hydroxymethyl group at the 4-position provides a versatile handle for creating libraries of derivatives through esterification, etherification, or other modifications to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical entity. While not yet broadly commercialized, its straightforward preparation from its aldehyde precursor opens the door for its use in diverse research and development settings. Its combination of a stable, N-methylated pyrazole core with phenyl and hydroxymethyl substituents makes it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge for its synthesis, characterization, and exploration in future scientific endeavors.

References

-

PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

-

PubChem. (1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]

-

Gallego, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. Retrieved from [Link]

-

ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Bakr F. Abdel-Wahab, et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

- Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]

-

ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]

-

Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646. Retrieved from [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Synthesis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Core in Modern Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] First synthesized in 1883 by Ludwig Knorr, the pyrazole scaffold has demonstrated remarkable versatility, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives are integral components of many FDA-approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties, among others.[3][4][5] The continued interest in pyrazole chemistry stems from its unique electronic properties, synthetic accessibility, and the ability to readily functionalize the ring at various positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles.[2]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazole ring. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings of these reactions, offers practical insights into experimental choices, and presents detailed protocols for key transformations. The aim is to equip researchers with the foundational knowledge and practical tools necessary to design and execute efficient and selective syntheses of novel pyrazole derivatives.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of the pyrazole nucleus is primarily achieved through several robust and versatile strategies. The choice of a particular method is often dictated by the desired substitution pattern on the pyrazole ring, the availability of starting materials, and considerations of regioselectivity.

Cyclocondensation Reactions: The Classical and Still Preeminent Route

The most traditional and widely employed method for pyrazole synthesis involves the cyclocondensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[6] This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward and efficient route to a vast array of substituted pyrazoles.[7]

1.1. From 1,3-Dicarbonyl Compounds:

The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis.[6] The reaction typically proceeds by initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[8]

A critical consideration in this synthesis is regioselectivity when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, as two regioisomeric products can potentially form.[6] The outcome is often influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions, such as pH and solvent.[9] For instance, the condensation of aryl hydrazines with 1,3-diketones bearing an alkyl group at the 2-position can lead to high regioselectivity.[6]

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol describes a classic Knorr pyrazole synthesis.

-

Reagents: Acetylacetone (1,3-pentanedione), Phenylhydrazine, Ethanol, Acetic Acid (catalyst).

-

Procedure:

-

To a solution of acetylacetone (10 mmol) in ethanol (20 mL), add phenylhydrazine (10 mmol).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often crystallizes out of the solution. If not, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.

-

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and facilitates the reaction at a moderate reflux temperature.

-

Acetic Acid Catalyst: The acidic conditions protonate a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[7]

1.2. From α,β-Unsaturated Carbonyl Compounds:

α,β-Unsaturated aldehydes and ketones serve as valuable 1,3-dielectrophilic precursors for pyrazole synthesis. The reaction with hydrazine proceeds via a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and oxidation of the resulting pyrazoline intermediate to the aromatic pyrazole.[5][10] In some cases, the pyrazoline is the isolated product and requires a separate oxidation step.[10]

Workflow for Pyrazole Synthesis from Chalcones:

Caption: Synthesis of pyrazoles from chalcones.

1,3-Dipolar Cycloaddition Reactions: A Powerful Tool for Regiocontrolled Synthesis

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient and regioselective method for constructing five-membered heterocyclic rings, including pyrazoles.[6] In this context, nitrile imines, generated in situ from hydrazonoyl halides or by the thermal decomposition of tetrazoles, are common 1,3-dipoles.[11] Alkynes are the most straightforward dipolarophiles, directly yielding pyrazoles.[12]

The use of alkyne surrogates, such as enamines or vinyl halides, can also be employed to achieve the synthesis of highly substituted pyrazoles.[11] This approach often offers excellent control over the regiochemistry of the final product.[11]

Mechanism of 1,3-Dipolar Cycloaddition:

Caption: General scheme for pyrazole synthesis via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful strategy in modern organic synthesis.[13] MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[14] Several MCRs have been developed for the synthesis of complex pyrazole derivatives.[15][16]

A common four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[17]

Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol exemplifies a green and efficient MCR.[17]

-

Reagents: Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate, Ethanol, and a catalyst (e.g., a basic ionic liquid or a solid acid).

-

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of the chosen catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating for the specified time, monitoring by TLC.

-

The product usually precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Self-Validating System: The high atom economy and the formation of a stable, often crystalline product directly from the reaction mixture contribute to the self-validating nature of this protocol. The distinct spectroscopic features of the fused pyrazole product allow for straightforward characterization.

Green and Sustainable Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies.[14][18] This trend is particularly relevant in the synthesis of pyrazoles, given their industrial importance. Key aspects of green pyrazole synthesis include:

-

Use of Green Solvents: Water has been successfully employed as a reaction medium for several pyrazole syntheses, often in the presence of surfactants or phase-transfer catalysts.[19]

-

Catalyst-Free and Solvent-Free Conditions: Some pyrazole syntheses can be performed under solvent-free conditions, often with microwave or ultrasound irradiation to accelerate the reaction.[20][21] These methods reduce waste and energy consumption.[20]

-

Use of Recyclable Catalysts: Heterogeneous catalysts, such as nano-ZnO and silica-supported sulfuric acid, have been utilized for pyrazole synthesis.[6][19] These catalysts can be easily recovered and reused, improving the sustainability of the process.

Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Knorr Synthesis (from 1,3-Dicarbonyls) | Reaction of 1,3-dicarbonyls with hydrazines. | Readily available starting materials, generally high yields. | Potential for regioisomeric mixtures with unsymmetrical substrates. |

| From α,β-Unsaturated Carbonyls | Michael addition followed by cyclization and oxidation.[10] | Access to a different substitution pattern. | May require a separate oxidation step. |

| 1,3-Dipolar Cycloaddition | Reaction of nitrile imines with alkynes.[6][12] | High regioselectivity, mild reaction conditions. | In situ generation of the 1,3-dipole can be required. |

| Multicomponent Reactions | One-pot combination of three or more reactants.[13] | High efficiency, atom economy, rapid generation of diversity.[14] | Optimization of reaction conditions for multiple components can be challenging. |

| Green Approaches | Use of green solvents, catalysts, and energy sources.[14][18] | Environmentally friendly, reduced waste. | May not be applicable to all pyrazole derivatives. |

Conclusion: The Future of Pyrazole Synthesis

The synthesis of pyrazole derivatives continues to be an active and evolving field of research. While classical methods like the Knorr synthesis remain highly relevant, modern approaches such as multicomponent reactions and green synthetic strategies are providing more efficient, diverse, and sustainable routes to this important class of heterocyclic compounds. The ongoing development of novel catalytic systems and the exploration of new reaction pathways will undoubtedly lead to even more powerful tools for the construction of the pyrazole scaffold, further expanding its applications in drug discovery, materials science, and beyond.

References

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega - ACS Publications.

- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Website. Retrieved from [Link]

- Process for the preparation of pyrazoles. (n.d.). Google Patents.

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Full article. Retrieved from [Link]

-

Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). NIH. Retrieved from [Link]

-

Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (n.d.). Website. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. Retrieved from [Link]

-

synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Website. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of 1,3-Disubstituted Pyrazole Scaffolds: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Among its various substituted forms, the 1,3-disubstituted pyrazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of these scaffolds for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols, quantitative data, and mechanistic insights into their interactions with key biological pathways.

Introduction: The Versatility of the Pyrazole Core

The unique electronic and structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an ideal scaffold for the design of novel therapeutic agents.[1] The substituents at the 1 and 3 positions of the pyrazole ring play a crucial role in modulating the molecule's physicochemical properties and biological activity, allowing for fine-tuning of its therapeutic effects. This guide will focus on the synthesis and multifaceted biological potential of 1,3-disubstituted pyrazole derivatives.

Synthetic Strategies for 1,3-Disubstituted Pyrazole Scaffolds

The construction of the 1,3-disubstituted pyrazole core can be achieved through several synthetic routes, with the Claisen-Schmidt condensation followed by cyclization being a prominent and versatile method.

General Synthesis of 1,3-Diarylpyrazoles via Claisen-Schmidt Condensation

This widely used method involves a two-step process: the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form a chalcone, followed by the cyclization of the chalcone with a hydrazine derivative.

Experimental Protocol: Synthesis of 1,3-Diarylpyrazoles [1]

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of an appropriately substituted acetophenone (1 mmol) in ethanol (10 mL), add an equimolar amount of a substituted aromatic aldehyde (1 mmol).

-

Add a catalytic amount of a base, such as aqueous sodium hydroxide (40%, 2 mL), dropwise with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form 1,3-Diarylpyrazole

-

Dissolve the synthesized chalcone (1 mmol) in glacial acetic acid (15 mL).

-

Add an equimolar amount of a substituted hydrazine, such as phenylhydrazine (1 mmol).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the completion of the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1,3-diarylpyrazole.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,3-Disubstituted pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][3] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression and the induction of apoptosis.

Mechanism of Action: COX-2 and PARP Inhibition

A significant number of 1,3-diarylpyrazoles exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers that plays a role in inflammation and tumorigenesis.[4][5] Additionally, some pyrazole derivatives have been found to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6][7] Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality and cell death.

Signaling Pathway: COX-2 Inhibition by 1,3-Diarylpyrazoles

Caption: Inhibition of COX-2 by 1,3-diarylpyrazoles blocks prostaglandin synthesis.

Signaling Pathway: PARP Inhibition and Induction of Apoptosis

Caption: PARP inhibition by pyrazole derivatives prevents DNA repair, leading to apoptosis.

In Vitro Anticancer Activity

The cytotoxic effects of 1,3-disubstituted pyrazoles are typically evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity [8]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Table 1: In Vitro Anticancer Activity of Representative 1,3-Disubstituted Pyrazoles

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| P7 | A549 (Lung) | ~2 | [2] |

| P11 | NCI-H522 (Lung) | ~2 | [2] |

| Compound 9 | A549 (Lung) | 0.83 | [3] |

| Compound 17 | MCF-7 (Breast) | 1.24 | [3] |

| Compound 28 | HeLa (Cervical) | 1.81 | [3] |

| L2 | CFPAC-1 (Pancreatic) | 61.7 | [9] |

| L3 | MCF-7 (Breast) | 81.48 | [9] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3-Disubstituted pyrazoles have shown promising activity against a range of bacteria and fungi.[10][11]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including multi-drug resistant strains.[10] Some derivatives also exhibit antifungal activity against species like Candida albicans.[12]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a standard technique for its determination.

Experimental Protocol: Broth Microdilution for MIC Determination [13][14][15]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare two-fold serial dilutions of the test pyrazole compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Antimicrobial Activity of Representative 1,3-Disubstituted Pyrazoles

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 1-8 | [10] |

| Compound 12 | E. coli | 1 | [10] |

| Compound 7a | S. aureus (MDR) | 0.25 | [16] |

| Compound 7j | M. tuberculosis | 1 | [16] |

| Compound 3c | C. albicans | - | [12] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases. 1,3-Disubstituted pyrazoles, particularly the 1,3-diaryl derivatives, are well-known for their potent anti-inflammatory properties, with some compounds showing efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).[1][17]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of the anti-inflammatory action of many 1,3-diarylpyrazoles is the selective inhibition of the COX-2 enzyme, similar to the clinically used drug celecoxib.[4][5] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme.

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a standard and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[18][19][20][21][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [18][19][20]

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazole compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Table 3: In Vivo Anti-inflammatory Activity of a Representative 1,3-Diarylpyrazole

| Compound ID | Dose | Route of Administration | % Inhibition of Edema (at 3h) | Reference |

| Compound 7l | - | Intraperitoneal | 93.59 | [23] |

In Vitro COX Inhibition Assay

Fluorometric assay kits are commercially available for the direct measurement of COX-1 and COX-2 inhibition.[24][25][26][27][28]

Experimental Protocol: Fluorometric COX Inhibition Assay [24][25][26]

-

Reagent Preparation: Prepare the assay buffer, probe, cofactor, and enzyme solutions as per the kit's instructions.

-

Inhibitor Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Reaction: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test inhibitor.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 1,3-disubstituted pyrazole scaffold has unequivocally demonstrated its versatility and significant potential in drug discovery. The wealth of research highlights its promise in developing novel therapeutics for cancer, infectious diseases, and inflammatory conditions. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, exploring novel targets, and conducting comprehensive preclinical and clinical evaluations to translate these promising scaffolds into effective and safe medicines. The continued exploration of the chemical space around the 1,3-disubstituted pyrazole nucleus is a compelling strategy for addressing unmet medical needs.

References

-

Structure–activity relationship (SAR) of 1,3‐diarylpyrazole derivatives as anticancer agents. (URL: [Link])

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])

-

1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - NIH. (URL: [Link])

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

DNA Excision Repair and DNA Damage-Induced Apoptosis Are Linked to Poly(ADP-Ribosyl)ation but Have Different Requirements for p53 - PubMed Central. (URL: [Link])

-

MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (URL: [Link])

-

Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (URL: [Link])

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

-

Inflammation, Carrageenan-Induced, Rat - Pharmacology Discovery Services. (URL: [Link])

-

Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PubMed Central. (URL: [Link])

-

Celecoxib's mechanism of action. Celecoxib inhibits COX2... - ResearchGate. (URL: [Link])

-

Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... - ResearchGate. (URL: [Link])

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (URL: [Link])

-

PARPs and the DNA damage response | Carcinogenesis - Oxford Academic. (URL: [Link])

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (URL: [Link])

-

PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - NCBI - NIH. (URL: [Link])

-

Broth Microdilution | MI - Microbiology. (URL: [Link])

-

Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])

-

COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (URL: [Link])

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (URL: [Link])

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

-

Beyond DNA Repair: Additional Functions of PARP-1 in Cancer | Semantic Scholar. (URL: [Link])

-

The 1,3–diaryl pyrazole derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])

-

The IC 50 values obtained for cytotoxic activity in human cancer cell... - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. (URL: [Link])

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (URL: [Link])

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. (URL: [Link])

-

1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer: Synthesis and antiproliferative activity evaluation - PubMed. (URL: [Link])

-

Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed. (URL: [Link])

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. (URL: [Link])

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (URL: [Link])

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])

-

Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents.. (URL: [Link])

-

Minimum Inhibitory Concentrations (MIC) of the synthesized compounds... - ResearchGate. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])

-

Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Publishing. (URL: [Link])

-

(a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and... - ResearchGate. (URL: [Link])

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (URL: [Link])

Sources

- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. DNA Excision Repair and DNA Damage-Induced Apoptosis Are Linked to Poly(ADP-Ribosyl)ation but Have Different Requirements for p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. assaygenie.com [assaygenie.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. interchim.fr [interchim.fr]

- 28. sigmaaldrich.com [sigmaaldrich.com]

(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] This guide focuses on a specific derivative, this compound. While this compound is not extensively characterized in public literature, its structural motifs suggest a high potential for biological activity. This document serves as a technical guide for researchers and drug development professionals. It moves beyond a simple review of existing data to provide a foundational understanding of its synthesis, a series of data-driven hypotheses on its potential mechanisms of action based on analogous structures, and a comprehensive, tiered experimental workflow designed to rigorously elucidate its precise molecular targets and signaling pathways.

Synthesis and Characterization: From Precursors to the Final Compound

The logical synthesis of this compound involves a well-established series of reactions common in heterocyclic chemistry. The primary route proceeds through the formation of the core pyrazole ring, followed by functionalization at the 4-position.

Synthetic Pathway Overview

The synthesis can be conceptualized in three main stages:

-

Knorr Pyrazole Synthesis: Formation of the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one intermediate via condensation of phenylhydrazine with ethyl acetoacetate.[4]

-

Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring to yield 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[5][6][7]

-

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, yielding the target compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde)

This protocol focuses on the critical Vilsmeier-Haack formylation step, a cornerstone for producing the aldehyde precursor.

-

Objective: To synthesize 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde from 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser.

-

-

Procedure:

-

Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (3.0 eq) to an ice-chilled, stirred solution of dimethylformamide (5.0 eq). Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: To the prepared Vilsmeier reagent, add 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The subsequent reduction to the target methanol can be readily achieved using a standard reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Potential Mechanisms of Action: Inferences from Analogous Structures

The broad bioactivity of the pyrazole scaffold allows us to formulate several evidence-based hypotheses for the mechanism of action (MoA) of this compound.

Hypothesis 1: Anti-inflammatory Action via Cytokine Modulation

Numerous pyrazole derivatives exhibit potent anti-inflammatory properties.[8][9] This activity is often achieved by inhibiting the production of key pro-inflammatory mediators. For instance, certain pyrazole compounds have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8]

-

Plausible Mechanism: this compound could potentially interfere with intracellular signaling cascades that lead to the transcription of inflammatory cytokine genes, such as the NF-κB or MAPK pathways. The methanol group could engage in hydrogen bonding within the active site of a target kinase or enzyme in these pathways.

Caption: Hypothetical modulation of the NF-κB inflammatory pathway.

Hypothesis 2: Anticancer Activity via Apoptosis Induction

Derivatives of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated cytotoxic properties against cancer cell lines, inducing cell death through p53-mediated apoptosis.[10]

-

Plausible Mechanism: The phenyl and pyrazole rings form a rigid scaffold that can intercalate into DNA or bind to the allosteric sites of proteins crucial for cell survival, such as Bcl-2 family proteins or kinases involved in cell cycle regulation. This interaction could trigger the intrinsic apoptotic pathway.

Hypothesis 3: Neuropharmacological Effects

The pyrazoline subclass of pyrazoles is known for its neuropharmacological activities, including antidepressant and anti-anxiety effects, which are sometimes linked to the inhibition of monoamine oxidase (MAO) enzymes.[11]

-

Plausible Mechanism: The nitrogen-containing pyrazole ring could interact with the active site of MAO-A or MAO-B, preventing the breakdown of neurotransmitters like serotonin and dopamine. The specific substitution pattern would determine the isoform selectivity and potency.

Summary of Biological Activities of Related Pyrazole Derivatives

| Compound Class | Biological Activity | Potency / Effect | Reference |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Antioxidant (DPPH Assay) | IC50 = 6.2 ± 0.6 µM | [10] |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Cytotoxicity (RKO cell line) | IC50 = 9.9 ± 1.1 μM | [10] |

| 1,3,4-Trisubstituted Pyrazoles | Anti-inflammatory | ≥84.2% inhibition | [8] |

| Pyrazole-integrated Benzophenones | Anti-inflammatory | Active against mediators | [8] |

| 3-phenyl-pyrazole-5-carboxamides | Anti-inflammatory (in vivo) | Up to 78% inhibition | [8] |

A Proposed Experimental Workflow for Mechanism of Action Elucidation

As a Senior Application Scientist, my primary directive is to provide robust, logical, and efficient experimental plans. The following three-tiered workflow is designed to systematically uncover the MoA of this compound.

Caption: A three-tiered workflow for Mechanism of Action (MoA) elucidation.

Tier 1 Protocol: In Vitro Anti-inflammatory Assay

-

Objective: To determine if the compound inhibits the production of pro-inflammatory mediators in a cellular model of inflammation.

-

Model: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Quantification of TNF-α: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure the observed effects are not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

-

Tier 2: Target Deconvolution

If a significant and non-toxic anti-inflammatory effect is confirmed, the next crucial step is to identify the direct molecular target. Methods include:

-

Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

-

Computational Prediction: Docking simulations can be run against libraries of known protein structures (e.g., kinases, cyclooxygenases) to predict potential binding partners based on structural complementarity.

Tier 3 Protocol: Target Validation - Kinase Inhibition Assay

-

Objective: Assuming Tier 2 identifies a protein kinase as a putative target, this assay will validate direct functional inhibition.

-

Principle: To measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) are available.

-

Procedure (Generic ADP-Glo™ Example):

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound.

-

Kinase Reaction: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

This compound stands as a promising yet uncharacterized molecule. Its structure, rooted in the pharmacologically rich pyrazole family, strongly suggests potential as a modulator of key biological pathways, particularly those related to inflammation. This guide provides the essential framework for its continued investigation. The proposed synthetic routes are robust, and the hypothesized mechanisms offer clear, testable starting points. By executing the outlined tiered experimental workflow, research teams can move methodically from broad phenotypic observation to precise molecular mechanism, ultimately defining the therapeutic potential of this compound and contributing valuable knowledge to the field of medicinal chemistry.

References

A comprehensive list of all sources cited within this guide will be compiled and provided for verification.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol for Researchers and Drug Development Professionals

Introduction

(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol is a molecule of significant interest within the landscape of pharmaceutical research and development. Its pyrazole core is a well-established pharmacophore found in numerous approved drugs, suggesting a broad potential for biological activity.[1] The presence of both a phenyl and a methyl-substituted pyrazole ring, along with a primary alcohol functional group, imparts a unique combination of lipophilicity and hydrophilicity that dictates its behavior in various solvent systems and its susceptibility to degradation.

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of this compound. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles of physical chemistry and guided by regulatory expectations for the development of new chemical entities.[2][3] This document is intended to empower researchers, scientists, and drug development professionals to generate robust and reliable data, crucial for advancing this promising molecule through the development pipeline.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent. It influences everything from the feasibility of in vitro assays to the design of a viable formulation for preclinical and clinical studies. The following section outlines a systematic approach to determining the solubility of this compound in a range of relevant solvents.

Theoretical Considerations for Pyrazole Derivatives

Generally, pyrazole derivatives exhibit varied solubility depending on their substitution patterns. The presence of the nitrogen atoms in the pyrazole ring allows for hydrogen bonding, which can enhance solubility in polar protic solvents. However, the phenyl and methyl groups on this compound are expected to contribute to its lipophilicity, likely favoring solubility in organic solvents. Pyrazole derivatives are often found to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol, while exhibiting limited aqueous solubility.[4]